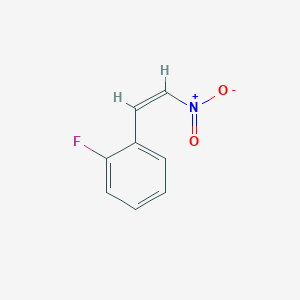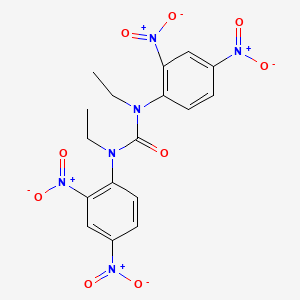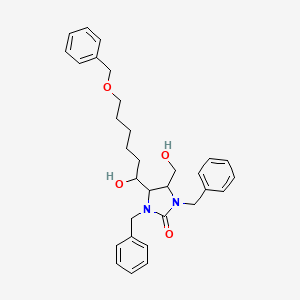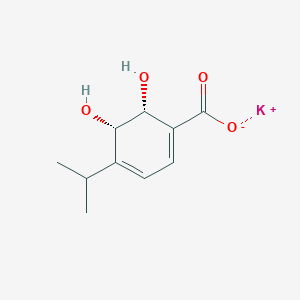
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexadiene ring substituted with hydroxyl groups and an isopropyl group, along with a carboxylate group coordinated to potassium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexadiene derivatives and isopropyl-substituted precursors.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide in the presence of a base.
Potassium Coordination: The final step involves the coordination of the carboxylate group to potassium, typically achieved by reacting the carboxylate intermediate with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted cyclohexadiene derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
- Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate
- (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene Potassium Salt
Comparison:
- Structural Differences: While similar in having a cyclohexadiene ring, the specific substituents and their positions differ, leading to variations in chemical properties and reactivity.
- Unique Features: Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is unique due to its specific hydroxyl and isopropyl substitutions, which confer distinct chemical and biological activities.
Eigenschaften
Molekularformel |
C10H13KO4 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
potassium;(5S,6R)-5,6-dihydroxy-4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C10H14O4.K/c1-5(2)6-3-4-7(10(13)14)9(12)8(6)11;/h3-5,8-9,11-12H,1-2H3,(H,13,14);/q;+1/p-1/t8-,9+;/m0./s1 |
InChI-Schlüssel |
JQQIVJKNWWVNII-OULXEKPRSA-M |
Isomerische SMILES |
CC(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[K+] |
Kanonische SMILES |
CC(C)C1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)



![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)
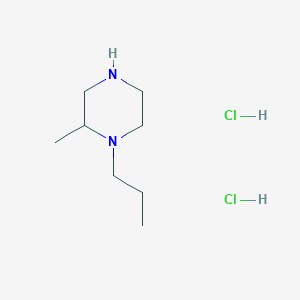
![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
